



Application Notes and Protocols: In Vivo Administration of sEH Inhibitor-16

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Compound of Interest		
Compound Name:	sEH inhibitor-16	
Cat. No.:	B12384821	Get Quote

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Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous antiinflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH reduces their beneficial effects, which include antiinflammatory, analgesic, and vasodilatory properties. Inhibition of sEH is a promising therapeutic strategy for a variety of diseases characterized by inflammation.[1][2]

sEH inhibitor-16, also referred to as Compound 28, is a potent and selective inhibitor of soluble epoxide hydrolase with an IC₅₀ of 2 nM.[3][4] In vivo studies have demonstrated its efficacy in reducing inflammatory damage in a murine model of acute pancreatitis.[2][3][4] These application notes provide detailed protocols for the in vivo administration of **sEH inhibitor-16** and an overview of the signaling pathways it modulates.

Quantitative Data Summary

The following tables summarize the key quantitative data for **sEH inhibitor-16** based on preclinical in vivo studies.

Table 1: In Vitro and In Vivo Potency



Parameter	Value	Species	Reference
IC50	2 nM	Not Specified	[3][4]

Table 2: Pharmacokinetic Profile of sEH Inhibitor-16 in Mice

Parameter	Value	Dosing Route	Animal Model	Reference
Dose	10 mg/kg	Intraperitoneal (i.p.)	CD-1 Mice	[3][4]
Cmax	4.17 ng/mL	Intraperitoneal (i.p.)	CD-1 Mice	[3][4]
T ₁ / ₂	7.6 hours	Intraperitoneal (i.p.)	CD-1 Mice	[3][4]

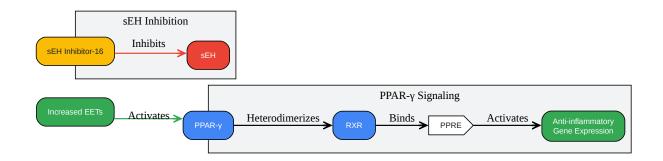
Signaling Pathways Modulated by sEH Inhibition

Inhibition of sEH by compounds such as **sEH inhibitor-16** leads to the stabilization and accumulation of EETs. These lipid mediators then modulate several downstream signaling pathways to exert their anti-inflammatory effects. The primary pathways affected are the NF-κB signaling pathway, the PPAR-γ signaling pathway, and the Endoplasmic Reticulum (ER) stress pathway.

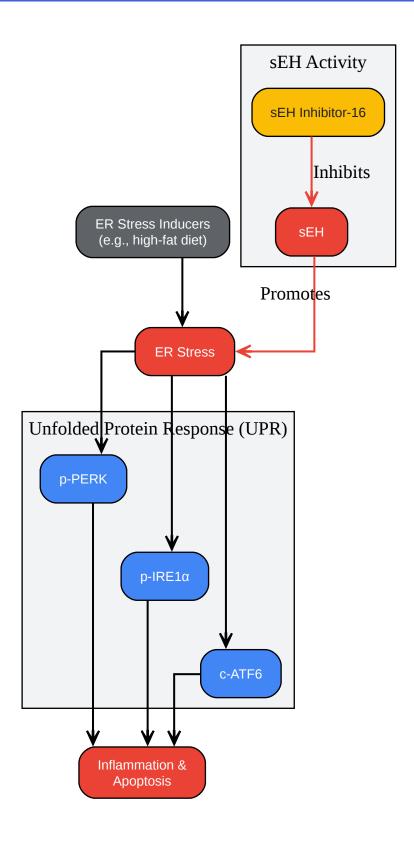
SEH and NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes.[5][6][7] sEH inhibition, by increasing EET levels, can suppress the activation of the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines.

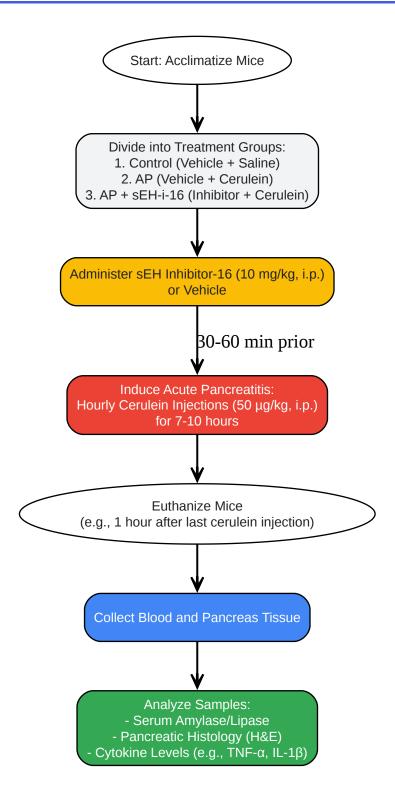












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